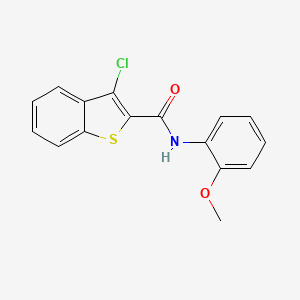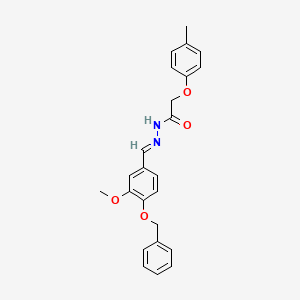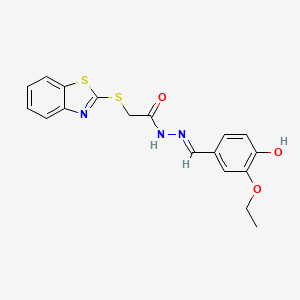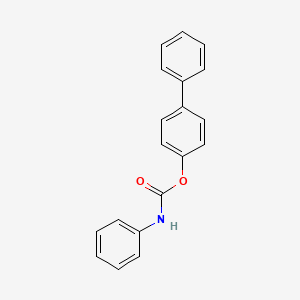![molecular formula C20H19Cl2NO3 B11988265 butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11988265.png)
butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2E)-3-(2,4-二氯苯基)-2-丙烯酰基]氨基}苯甲酸丁酯是一种具有独特化学结构的合成有机化合物。该化合物以其在化学、生物学和医学等多个领域的潜在应用而闻名。其结构中存在二氯苯基和丙烯酰基基团,使其具有独特的化学性质和反应活性。
准备方法
合成路线和反应条件
4-{[(2E)-3-(2,4-二氯苯基)-2-丙烯酰基]氨基}苯甲酸丁酯的合成通常涉及将4-氨基苯甲酸与丁醇酯化,然后将所得酯与3-(2,4-二氯苯基)-2-丙烯酰氯酰化。反应条件通常包括使用三乙胺等碱来中和酰化过程中形成的盐酸。反应通常在无水条件下进行,以防止酯的水解。
工业生产方法
在工业环境中,4-{[(2E)-3-(2,4-二氯苯基)-2-丙烯酰基]氨基}苯甲酸丁酯的生产可能涉及连续流动工艺以提高效率和产量。 流动微反应器系统可用于促进将叔丁氧羰基直接引入化合物中,与传统的间歇式方法相比,该方法更具可持续性和多功能性 .
化学反应分析
反应类型
4-{[(2E)-3-(2,4-二氯苯基)-2-丙烯酰基]氨基}苯甲酸丁酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 亲核取代反应可以将二氯苯基基团替换为其他官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如氢化铝锂用于还原,以及亲核试剂,如胺或硫醇用于取代反应。这些反应通常在受控温度和惰性气氛下进行,以确保高产率和选择性。
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸,而还原可以产生醇或胺。取代反应可以产生原始化合物的各种官能化衍生物。
科学研究应用
4-{[(2E)-3-(2,4-二氯苯基)-2-丙烯酰基]氨基}苯甲酸丁酯在科学研究中具有多种应用:
化学: 它用作合成更复杂有机分子的构建块。
生物学: 该化合物可用于涉及酶抑制和蛋白质-配体相互作用的研究。
工业: 该化合物用于生产具有特定性能的专用化学品和材料。
作用机制
4-{[(2E)-3-(2,4-二氯苯基)-2-丙烯酰基]氨基}苯甲酸丁酯的作用机制涉及它与酶或受体等分子靶标的相互作用。二氯苯基基团可以增强该化合物与这些靶标的结合亲和力,而丙烯酰基基团可能促进共价键合或可逆相互作用。 所涉及的特定途径取决于生物学环境和靶分子性质 .
相似化合物的比较
类似化合物
4-{[(2,5-二氯苯基)氧基]乙酰基}氨基}苯甲酸丁酯: 该化合物具有类似的结构,但在苯环上取代基的位置和性质不同。
4-{[(2,4-二氯苯基)乙酰基]氨基}苯甲酸丁酯: 该化合物具有乙酰基而不是丙烯酰基,影响其反应性和应用。
独特性
4-{[(2E)-3-(2,4-二氯苯基)-2-丙烯酰基]氨基}苯甲酸丁酯的独特性在于它存在丙烯酰基,与类似化合物相比,它赋予了独特的化学性质和反应活性。 这种独特性使其在需要这些性质的特定研究和工业应用中具有价值 .
属性
分子式 |
C20H19Cl2NO3 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
butyl 4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H19Cl2NO3/c1-2-3-12-26-20(25)15-5-9-17(10-6-15)23-19(24)11-7-14-4-8-16(21)13-18(14)22/h4-11,13H,2-3,12H2,1H3,(H,23,24)/b11-7+ |
InChI 键 |
JLLLRRDFDDLJMI-YRNVUSSQSA-N |
手性 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11988184.png)


![4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11988193.png)
![2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988198.png)
![3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)

![2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-](/img/structure/B11988204.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B11988217.png)


![9-Chloro-2-(furan-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988226.png)

